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Clinical Safety Data and Incidence Rates

Table 1: Summary of Key Treatment-Emergent Adverse Events from Integrated Safety Analysis

(N=371) [1] [2]

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)

Diarrhea 52.3 7.3

Nausea 41.5 -

Fatigue 31.8 -

Neutropenia - 11.3

ALT/AST Increase ~32-33 5.7-6.7

Noninfectious Colitis 2.4 -

Pneumonia 7.8 -

Pneumonitis 1.1 -

Table 2: Comparative Incidence of Select Grade ≥3 Adverse Events with PI3Kδ Inhibitors [3] [4] [5]
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PI3Kδ Inhibitor Diarrhea/Colitis (%) Transaminitis (ALT/AST Increase %) Pneumonitis (%)

Umbralisib 7.3 - 10.1 5.7 - 8 1.1

Idelalisib 9 - 16 13 - 25 -

Duvelisib 22 41 -

Mechanisms of Action and Immune-Mediated Toxicity

Umbralisib's unique toxicity profile is attributed to its dual inhibitory activity and high isoform selectivity,

which differentiates it from earlier generation PI3Kδ inhibitors.

Umbralisib Molecular Targets

Cellular Effects & Hypothesized Impact on Toxicity
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Umbralisib's unique mechanism of action and hypothesized pathway to reduced immune-mediated toxicity.

Experimental Protocols for Toxicity Evaluation

For researchers aiming to investigate umbralisib's immune-mediated toxicity profile, the following

methodologies from clinical studies provide a framework.

1. Clinical Trial Design for Safety Analysis

Integrated Safety Population: This analysis pooled data from four open-label phase 1/2 studies
involving 371 adults with relapsed/refractory lymphoid malignancies [1] [2].

Dosing: Patients received the recommended phase 2 dose of umbralisib 800 mg or higher once
daily until disease progression, unacceptable toxicity, or study withdrawal [1] [2].

Primary Metrics: Incidence, severity, and seriousness of treatment-emergent adverse events
(TEAEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI CTCAE) [1] [2].

2. Diagnostic Workflow for Suspected Immune-Mediated Colitis A defined clinical protocol should be

followed for suspected cases, based on a published case report of Grade 3 colitis [3] [6]:

Step 1: Clinical Presentation & Initial Workup: Evaluate patient for new or worsening diarrhea,

abdominal cramping, nausea, and anorexia. Initiate stool studies to rule out infectious causes (C.
difficile, Shiga toxin, enteric pathogens, rotavirus, norovirus, CMV, cryptosporidium, giardia) [3] [6].

Step 2: Endoscopic and Histological Evaluation: If infectious workup is negative, proceed with
esophagogastroduodenoscopy (EGD) and colonoscopy. Obtain biopsies from the duodenum,

terminal ileum, and colon. Pathology report confirming marked active enteritis and colitis with no other
identified cause supports drug-mediated toxicity [3] [6].

Step 3: Management and Resolution: Upon diagnosis, manage with drug discontinuation and
administration of high-dose intravenous steroids (e.g., methylprednisolone 30 mg twice daily). Upon

improvement, transition to oral prednisone (40 mg daily) with a very slow taper over several weeks to
prevent symptom recurrence [3] [6].

Toxicity Management and Monitoring Guidelines

Based on clinical trial protocols and case reports, the following monitoring and management strategies are

recommended.
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Table 3: Clinical Management of Umbralisib Immune-Mediated Toxicities

Toxicity Monitoring Frequency Management Action

Diarrhea/Colitis As clinically indicated Rule out infection. For Grade ≥2 persistent diarrhea,

hold umbralisib; initiate corticosteroids (e.g.,
prednisone 1 mg/kg). For Grade 3+, permanently

discontinue [3] [6].

Hepatotoxicity Every 2-4 weeks for first 6

months, then every 1-3
months [7].

For ALT/AST >5x ULN, hold umbralisib. Resume at

reduced dose only if levels normalize. Permanently
discontinue for ALT/AST >20x ULN or if accompanied

by jaundice [7].

Neutropenia Periodic monitoring during

treatment [8].

For Grade 3+ neutropenia, interrupt umbralisib and

monitor blood counts. Consider granulocyte colony-
stimulating factor (G-CSF) [8].

Infection Monitor for signs/symptoms
[8].

Administer Pneumocystis jirovecii pneumonia (PJP)
and antiviral prophylaxis [4].

Important Regulatory and Safety Status Note

It is critical to note that umbralisib received accelerated approval from the FDA in February 2021 for

relapsed/refractory MZL and FL [8]. However, in June 2022, the FDA approval was withdrawn at the

sponsor's initiative due to emerging data from a clinical trial showing an increased risk of death associated

with its use [7] [9]. The deaths were not liver-related, and the precise nature of the excess mortality was not

fully defined in the available literature [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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